
6,8-Dimethyl-3-formylchromone
Overview
Description
6,8-Dimethyl-3-formylchromone is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of chromone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of two methyl groups at positions 6 and 8, and a formyl group at position 3 on the chromone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-3-formylchromone typically involves the reaction of 3-formylchromone with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Three-Component Reactions
3-Formylchromone derivatives participate in Kabachnik–Fields reactions, forming α-aminophosphine oxides and phosphinoyl-functionalized chromanones. For example:
-
Reactants : 3-Formyl-6-methylchromone, primary amines (e.g., butylamine), secondary phosphine oxides (e.g., diphenylphosphine oxide).
-
Conditions : Catalyst-free, ambient temperature or microwave-assisted heating (80–120°C).
-
Products :
Table 1 : Product Distribution in Three-Component Reactions
Entry | Amine | Catalyst | Temp (°C) | Time (h) | Major Product (Yield %) |
---|---|---|---|---|---|
1 | Butylamine | None | 80 | 1 | 1a (76%), 2a (24%) |
2 | Aniline | PMDTA | 80 | 1 | 2b (34%), 1b (24%) |
Condensation with Active Methylene Compounds
3-Formylchromones react with active methylene compounds (e.g., malonic acid, barbituric acid) to yield fused heterocycles. For example:
-
Reaction : 3-Formylchromone + malonic acid → 3-(carboxyvinyl)chromone .
-
Mechanism : Knoevenagel condensation followed by cyclization.
Pathway Dependence on Amine Basicity
-
Aliphatic amines (e.g., butylamine) favor α-aminophosphine oxide formation (Path I ) via nucleophilic attack on the aldehyde group.
-
Aromatic amines (e.g., aniline) require basic catalysts (e.g., DIPEA) and elevated temperatures to form enamine derivatives (Path II ) .
Scheme 1 : Competing Reaction Pathways
-
Path I : Aldehyde + phosphine oxide → α-hydroxyphosphine oxide intermediate → amine addition.
-
Path II : Schiff base formation (amine + aldehyde) → phosphine oxide addition.
Thermodynamic vs. Kinetic Control
-
At room temperature , α-aminophosphine oxides (1a ) dominate (kinetic products).
-
Under thermal/MW conditions , enamine derivatives (2a ) form as thermodynamically stable products .
Cytotoxicity Studies
Phosphinoyl-functionalized chromanones exhibit selective cytotoxicity:
Table 2 : Cytotoxic Activity of Selected Derivatives
Compound | CC₅₀ (HL60, µM) | Selectivity Index (vs. Normal Cells) |
---|---|---|
FC1 | 176 | 3.4 |
FC6 | 192 | 4.1 |
Theoretical and Spectroscopic Validation
-
DFT calculations confirm the role of amine basicity in pathway selectivity .
-
¹H/³¹P NMR and X-ray crystallography validate product structures .
Reaction Limitations and Challenges
Scientific Research Applications
Therapeutic Applications
Anti-Diabetic Properties
Recent studies have shown that derivatives of 3-formyl chromone, including 6,8-dimethyl-3-formylchromone, exhibit promising anti-diabetic properties. These compounds act as inhibitors of aldehyde oxidase and insulin, which are crucial in managing diabetes. In silico studies demonstrated that these derivatives have a strong binding affinity to proteins associated with diabetes and related conditions, such as insulin-degrading enzyme (IDE) and hypoxia-inducible factor 1-alpha (HIF-α) . Molecular docking studies indicated that certain derivatives outperformed standard diabetic medications in binding affinity, suggesting their potential as novel therapeutic agents for Type 2 Diabetes .
Anticancer Activity
The anticancer potential of this compound has been investigated through its derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and leukemia cells. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription . Chromone derivatives have also demonstrated activity against Ehrlich Ascites carcinoma cells, further supporting their use in cancer therapy .
Synthetic Applications
Synthesis of Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can undergo nucleophilic additions and condensations with active methylene and methyl compounds to yield a range of products. For instance, reactions with malonic acid derivatives have been reported to produce valuable heterocycles with significant biological activity . Microwave-assisted synthesis methods have also been employed to enhance the efficiency and yield of these reactions .
Catalyst-Free Reactions
Innovative methods have been developed for synthesizing chromonyl-substituted α-aminophosphine oxides using this compound without the need for catalysts. This approach not only simplifies the reaction conditions but also improves product yields significantly . The ability to engage in catalyst-free reactions underscores the compound's utility in green chemistry initiatives.
Biological Activities
Antimicrobial Properties
Compounds derived from this compound have exhibited moderate to good antibacterial activity against various bacterial strains. Studies involving synthesized derivatives showed effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus . This antimicrobial activity positions these compounds as potential candidates for developing new antibiotics.
Anti-Inflammatory Effects
The anti-inflammatory properties of chromones are well-documented, with specific derivatives demonstrating inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound could be explored further for its potential use in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-3-formylchromone involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways .
Comparison with Similar Compounds
6,8-Dichloro-3-formylchromone: Similar in structure but with chlorine atoms instead of methyl groups.
6,8-Dibromo-3-formylchromone: Contains bromine atoms and shows distinct chemical reactivity and biological effects compared to 6,8-Dimethyl-3-formylchromone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its lipophilicity, influencing its interaction with biological membranes and its overall bioavailability .
Biological Activity
6,8-Dimethyl-3-formylchromone is a derivative of the chromone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-diabetic, anti-inflammatory, and cytotoxic effects, supported by various research findings and data tables.
Chemical Structure and Properties
This compound has a unique structure characterized by a chromone backbone with two methyl groups at positions 6 and 8, and a formyl group at position 3. This configuration enhances its reactivity and biological potential.
1. Anti-Diabetic Properties
Recent studies have highlighted the potential of this compound as an anti-diabetic agent. In silico studies indicated that derivatives of this compound exhibit strong binding affinity to insulin-degrading enzyme (IDE), which plays a crucial role in insulin regulation. For example:
- Binding Affinity : The compound demonstrated a binding energy of approximately to IDE, outperforming standard medications like dapagliflozin () .
- Mechanism of Action : The compound acts as an inhibitor of aldehyde oxidase and histidine kinase, which are involved in glucose metabolism and insulin signaling .
2. Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins:
- Inhibition Studies : Compounds from the chromone family have shown significant inhibition of COX-1 and COX-2 enzymes .
3. Cytotoxicity Against Tumor Cells
Research indicates that this compound exhibits cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) reveals that modifications at specific positions can enhance or diminish cytotoxicity:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
6,8-Dichloro-3-formylchromone | MCF-7 | 10 |
6,8-Dibromo-3-formylchromone | A549 | 20 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anti-Diabetic Activity : A study utilized molecular docking techniques to evaluate the binding interactions between various derivatives of 3-formylchromones and IDE. Results showed that modifications at the C-6 position significantly enhanced binding affinity .
- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .
Properties
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDPSWFSZPYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374392 | |
Record name | 6,8-Dimethyl-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-75-6 | |
Record name | 6,8-Dimethyl-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.